1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
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Overview
Description
1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Materials Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds are known for their potent inhibitory activity against fibroblast growth factor receptors and have been explored for their anti-cancer properties.
Uniqueness
1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its morpholine and dimethyl substitutions may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
6,10-dimethyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-4-3-5-21-14(11)18-15-12(16(21)22)10-13(19(15)2)17(23)20-6-8-24-9-7-20/h3-5,10H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXGEDKTUYDPNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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